molecular formula C6H2Cl2N2S B102914 2,4-Dichlorothieno[2,3-d]pyrimidine CAS No. 18740-39-1

2,4-Dichlorothieno[2,3-d]pyrimidine

Cat. No. B102914
CAS RN: 18740-39-1
M. Wt: 205.06 g/mol
InChI Key: HRXNGIQKOWQHCX-UHFFFAOYSA-N
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Description

2,4-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and biologically active molecules. The structure of this compound includes a thieno[2,3-d]pyrimidine core with two chlorine substituents at the 2 and 4 positions, which makes it a versatile scaffold for further chemical modifications.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported through various methods. For instance, a scalable synthesis of 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed from cheap bulk chemicals using a Gewald reaction, pyrimidone formation, bromination, and chlorination, achieving an overall yield of 49% . Another synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine involved the ring-closure of 3-aminothiophene-2-carboxylate followed by chlorination with POCl3, offering a safer alternative to traditional methods . These methods highlight the potential for developing efficient synthetic routes for 2,4-dichlorothieno[2,3-d]pyrimidine.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been studied using various techniques. For example, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were optimized using density functional theory (DFT) . Such studies are crucial for understanding the electronic properties and reactivity of the thieno[2,3-d]pyrimidine scaffold.

Chemical Reactions Analysis

The reactivity of thieno[2,3-d]pyrimidine derivatives has been explored in various chemical reactions. Regioselective syntheses have been achieved through S(N)Ar and metal-catalyzed cross-coupling reactions, demonstrating the orthogonality of reactive centers on the pyrimidine ring . Additionally, the reactivity of 2,4-dichlorofuro[3,4-d]pyrimidin-7-one, a related scaffold, was investigated, showing its versatility in generating substituted or fused pyrimidine derivatives . These studies provide insights into the chemical behavior of 2,4-dichlorothieno[2,3-d]pyrimidine under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives vary significantly depending on their structural diversity. For instance, pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibited a broad range in solubility, permeability, and predicted human in vivo intrinsic clearance values, reflecting their biopharmaceutical potential . Such analyses are essential for the development of thieno[2,3-d]pyrimidine-based compounds with desirable pharmacokinetic properties.

Scientific Research Applications

Synthesis of New Anticancer Medicines

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is often used in the kernel steps for synthesizing new anticancer medicines .
  • Method : The compound contains two chloride atoms that are easy for other functional groups to replace, bringing various unit processes .
  • Results : The research of this synthesis process is of important meaning, as it could potentially lead to the development of new anticancer drugs .

Antimicrobial Activity

  • Field : Microbiology
  • Application : Pyrimidine derivatives, including 2,4-Dichlorothieno[2,3-d]pyrimidine, have been found to possess potential antimicrobial properties .

Synthesis of PI3K Inhibitor

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of PI3K inhibitor .

Synthesis of New Antitumor Medications

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is one of the active intermediates that is a must for new antitumor medications .
  • Method : The compound contains two chloride atoms that are easy for other functional groups to replace, bringing various unit processes .
  • Results : The research of this synthesis process is of important meaning, as it could potentially lead to the development of new antitumor drugs .

Synthesis of Kinase Inhibitors

  • Field : Medicinal Chemistry
  • Application : 2,4-Dichlorothieno[2,3-d]pyrimidine is used in the synthesis of kinase inhibitors, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol, etc .

Anti-Inflammatory Activity

  • Field : Pharmacology
  • Application : Pyrimidine derivatives, including 2,4-Dichlorothieno[2,3-d]pyrimidine, have been found to possess potential anti-inflammatory properties .

Safety And Hazards

The safety data sheet for “2,4-Dichlorothieno[2,3-d]pyrimidine” indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXNGIQKOWQHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480926
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorothieno[2,3-d]pyrimidine

CAS RN

18740-39-1
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18740-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorothieno[2,3-d]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
V Prabhakar, KS Babu, LK Ravindranath… - Indian J. Adv. Chem …, 2017 - ijacskros.com
A new series of N-(4-(substituted amino) thieno [2, 3-d] pyrimidin-2-yl) thiophene/Furan-2-carboxamide (7 aj) derivatives were synthesized by a five-step procedure that afforded …
Number of citations: 13 www.ijacskros.com
V Vikram, K Amperayani, VRS Ummidi… - Russian Journal of …, 2021 - Springer
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1 H and 13 C NMR spectrometry. All the …
Number of citations: 2 link.springer.com
VR Sammeta, JD Norris, S Artham… - ACS Medicinal …, 2022 - ACS Publications
Despite continued interest in the development of nonsteroidal estrogens and antiestrogens, there are only a few chemotypes of estrogen receptor ligands. Using targeted screening in a …
Number of citations: 2 pubs.acs.org
C Chen, CY Sun, S Xu, YB Tu, PW Zheng… - Advanced Materials …, 2014 - Trans Tech Publ
A novel thieno [2,3-d] pyrimidine compound (1) bearing a sulfonylurea moiety was synthesized from methyl 2-aminothiophene-3-carboxylate (2) through five steps including cyclization, …
Number of citations: 0 www.scientific.net
L Zhang, M Xin, H Shen, J Wen, F Tang, C Tu… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel five-membered heteroaromatic ring fused-pyrimidine derivatives including purines, pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, thieno[2,3-d]pyrimidines, thieno[…
Number of citations: 26 www.sciencedirect.com
C Choi, J Park, S Jang, J Kim, S Lee… - Bulletin of the Korean …, 2022 - Wiley Online Library
Leucine‐rich repeat kinase 2 (LRRK2) is considered a promising therapeutic target for Parkinson's disease, Crohn's disease, and cancer. Despite considerable research, none of these …
Number of citations: 3 onlinelibrary.wiley.com
LS Reddy, BE Naik - 2018 - thepharmajournal.com
A series of novel 4-Substituted & different Substituted Heterocyclic-N-(2-thiomorpholin othieno [2, 3-d] pyrimidin-4-yl) benzamide derivatives were synthesized by a facile Five-step …
Number of citations: 0 www.thepharmajournal.com
RJ Ife, TH Brown, P Blurton, DJ Keeling… - Journal of medicinal …, 1995 - ACS Publications
Quinazolines bearing a secondary 4-(arylamino) substituent demonstrate an SAR for inhibition of the gastric (H+/K+)-ATPase different from the previously described 3-acylquinolines, …
Number of citations: 111 pubs.acs.org
M Van Hoof, K Boon, T Van Loy, D Schols… - European Journal of …, 2022 - Elsevier
The chemokine receptor CXCR2 and its ligands mediate neutrophil migration to the inflammation site, function as growth factors in many tumor cells and are involved in angiogenesis. …
Number of citations: 5 www.sciencedirect.com
Y Li, G Yang, J Zhang, P Tang, C Yang… - Journal of Medicinal …, 2021 - ACS Publications
We herein report the identification, structural optimization, and structure–activity relationship of thieno[2,3-d]pyrimidine derivatives as a novel kind of selective vascular endothelial …
Number of citations: 19 pubs.acs.org

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